molecular formula C9H8ClF3N2O4S B12670920 4-Chloro-N-(2,2,2-trifluoroethyl)-5-sulphamoylanthranilic acid CAS No. 85567-44-8

4-Chloro-N-(2,2,2-trifluoroethyl)-5-sulphamoylanthranilic acid

Cat. No.: B12670920
CAS No.: 85567-44-8
M. Wt: 332.68 g/mol
InChI Key: WSMGPMXMHGJUPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N-(2,2,2-trifluoroethyl)-5-sulphamoylanthranilic acid is a chemical compound with a complex structure that includes chloro, trifluoroethyl, and sulphamoyl groups attached to an anthranilic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(2,2,2-trifluoroethyl)-5-sulphamoylanthranilic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Reduction: The nitro group is reduced to an amino group.

    Chlorination: The amino group is then chlorinated to introduce the chloro substituent.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure reactors, and other industrial equipment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(2,2,2-trifluoroethyl)-5-sulphamoylanthranilic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify specific functional groups.

    Substitution: The chloro and trifluoroethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines or alcohols.

Scientific Research Applications

4-Chloro-N-(2,2,2-trifluoroethyl)-5-sulphamoylanthranilic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-N-(2,2,2-trifluoroethyl)-5-sulphamoylanthranilic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-(2,2,2-trifluoroethyl)aniline
  • 4-Chloro-N-(2,2,2-trifluoroethyl)benzenamine
  • 4-Chloro-N-(2,2,2-trifluoroethyl)benzamide

Uniqueness

4-Chloro-N-(2,2,2-trifluoroethyl)-5-sulphamoylanthranilic acid is unique due to the presence of both the trifluoroethyl and sulphamoyl groups, which confer distinct chemical and biological properties. These functional groups can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds.

Properties

CAS No.

85567-44-8

Molecular Formula

C9H8ClF3N2O4S

Molecular Weight

332.68 g/mol

IUPAC Name

4-chloro-5-sulfamoyl-2-(2,2,2-trifluoroethylamino)benzoic acid

InChI

InChI=1S/C9H8ClF3N2O4S/c10-5-2-6(15-3-9(11,12)13)4(8(16)17)1-7(5)20(14,18)19/h1-2,15H,3H2,(H,16,17)(H2,14,18,19)

InChI Key

WSMGPMXMHGJUPZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1S(=O)(=O)N)Cl)NCC(F)(F)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.